molecular formula C19H22N2O B5879557 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B5879557
M. Wt: 294.4 g/mol
InChI Key: AWVZCTNVRBKWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide, also known as DIPA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of isoquinoline derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide is not fully understood yet. However, it has been proposed that 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes such as learning, memory, and pain perception. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide has been found to have anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide in lab experiments include its high yield and purity, as well as its potential applications in various scientific research fields. However, one limitation of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, more studies are needed to fully understand the mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide and its potential side effects.

Future Directions

There are several future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide. One potential direction is to further investigate its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the effects of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide on other physiological processes such as immune function and cardiovascular function. Additionally, more studies are needed to optimize the synthesis method of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide and to develop new analogs with improved properties.
In conclusion, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide is a novel compound that has shown promising results in various scientific research fields. Its potential applications in anti-inflammatory, analgesic, and neuroprotective research make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide involves the reaction of 2,3-dimethylphenylamine with 2-bromoacetophenone in the presence of sodium hydride. The resulting product is then subjected to reduction with sodium borohydride to obtain 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide in high yield and purity. This synthesis method has been optimized to produce 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide in large quantities for further research.

Scientific Research Applications

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide has also been found to have potential as a neuroprotective agent and has been studied for its effects on cognitive function.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-6-5-9-18(15(14)2)20-19(22)13-21-11-10-16-7-3-4-8-17(16)12-21/h3-9H,10-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVZCTNVRBKWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,3-dimethylphenyl)acetamide

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